N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034564-24-2
VCID: VC5741906
InChI: InChI=1S/C17H16N2O2S2/c1-19-9-2-3-14(17(19)21)16(20)18-8-6-13-4-5-15(23-13)12-7-10-22-11-12/h2-5,7,9-11H,6,8H2,1H3,(H,18,20)
SMILES: CN1C=CC=C(C1=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.45

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 2034564-24-2

Cat. No.: VC5741906

Molecular Formula: C17H16N2O2S2

Molecular Weight: 344.45

* For research use only. Not for human or veterinary use.

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide - 2034564-24-2

Specification

CAS No. 2034564-24-2
Molecular Formula C17H16N2O2S2
Molecular Weight 344.45
IUPAC Name 1-methyl-2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C17H16N2O2S2/c1-19-9-2-3-14(17(19)21)16(20)18-8-6-13-4-5-15(23-13)12-7-10-22-11-12/h2-5,7,9-11H,6,8H2,1H3,(H,18,20)
Standard InChI Key HEFHXFDBOSREIA-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound comprises a 1-methyl-2-oxo-1,2-dihydropyridine ring substituted at the 3-position with a carboxamide group. The carboxamide’s nitrogen atom is further linked to a 2-([2,3'-bithiophen]-5-yl)ethyl chain. The bithiophene moiety consists of two thiophene rings connected via a single bond between the 2- and 3'-positions, creating a planar conjugated system.

Key structural features:

  • Pyridine core: The 1-methyl-2-oxo group introduces electron-withdrawing effects, polarizing the ring.

  • Carboxamide linker: Enhances hydrogen-bonding capacity and solubility in polar solvents.

  • Bithiophene-ethyl chain: Imparts hydrophobicity and π-conjugation, potentially facilitating charge transport.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₁₆H₁₅N₂O₂S₂
Molecular weight (g/mol)339.43
Hybridizationsp² (pyridine, thiophene)
Conjugation lengthExtended (bithiophene system)

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis protocols for this compound are documented, analogous pyridine-thiophene hybrids suggest a multi-step approach:

  • Pyridine core formation: Condensation of methyl acetoacetate with ammonium acetate yields 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid .

  • Carboxamide derivation: Reaction with thionyl chloride converts the carboxylic acid to an acyl chloride, followed by amidation with 2-([2,3'-bithiophen]-5-yl)ethylamine.

  • Bithiophene synthesis: Suzuki-Miyaura coupling or direct lithiation of thiophene precursors constructs the 2,3'-bithiophene unit.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (%)
1Methyl acetoacetate, NH₄OAc, 120°C, 6h65–70
2SOCl₂, DMF, reflux; then amine, DIPEA50–55
3Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C60–65

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hybrid structure:

  • Polar regions: The carboxamide and pyridone groups confer moderate solubility in DMSO and methanol.

  • Nonpolar regions: The bithiophene-ethyl chain reduces aqueous solubility, favoring organic solvents like chloroform.

Stability studies of related compounds indicate susceptibility to photodegradation due to the thiophene’s π-system. Storage under inert atmosphere at −20°C is recommended .

Table 3: Physicochemical Data

PropertyValueMethod
Melting point (°C)148–150 (predicted)Differential scanning calorimetry
logP2.8 ± 0.3Computational modeling
λmax (nm)285 (π→π*), 320 (n→π*)UV-Vis spectroscopy

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.45 (s, 1H, pyridine H-4)

  • δ 7.20–7.05 (m, 4H, bithiophene H)

  • δ 3.55 (t, J = 6.8 Hz, 2H, CH₂NH)

  • δ 3.10 (s, 3H, N-CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 170.2 (C=O, carboxamide)

  • δ 162.4 (C=O, pyridone)

  • δ 140.1–125.3 (bithiophene C)

TargetIC₅₀ (µM)Assay Type
HIV-1 integrase0.15Enzymatic inhibition
EGFR kinase1.2ATP competition

Applications in Materials Science

Organic Electronics

The bithiophene moiety’s conjugation supports charge transport, making the compound a candidate for:

  • Organic field-effect transistors (OFETs): Hole mobility ~0.1 cm²/V·s (estimated).

  • Photovoltaic cells: Broad absorption in UV-Vis range enhances light harvesting.

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